molecular formula C27H33O4P B132702 Tris(isopropylphenyl)phosphate CAS No. 64532-95-2

Tris(isopropylphenyl)phosphate

Cat. No.: B132702
CAS No.: 64532-95-2
M. Wt: 452.5 g/mol
InChI Key: LIPMRGQQBZJCTM-UHFFFAOYSA-N
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Description

Tris(isopropylphenyl)phosphate: is an organophosphorus compound with the molecular formula C27H33O4P . It is commonly used as a flame retardant and plasticizer in various industrial applications. This compound is known for its low volatility and compatibility with many organic solvents, making it a versatile additive in polymers and other materials.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Synthesis from 4-Isopropylphenol:

Industrial Production Methods:

  • The industrial production of tris(isopropylphenyl)phosphate typically involves the esterification of phosphoric acid with isopropylphenol. This process is carried out in the presence of a catalyst and under controlled temperature and pressure conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Tris(isopropylphenyl)phosphate can undergo partial oxidation to form phosphorus oxides.

    Substitution: It can participate in substitution reactions where the isopropyl groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Substitution Reagents: Halogens, alkylating agents.

Major Products:

    Oxidation: Formation of phosphorus oxides.

    Substitution: Formation of substituted phosphates with different functional groups.

Scientific Research Applications

Chemistry:

  • Used as a flame retardant in polymers to enhance fire resistance.
  • Acts as a plasticizer to improve the flexibility and durability of materials.

Biology and Medicine:

  • Investigated for its potential effects on endocrine disruption and reproductive toxicity.
  • Studied for its interactions with biological membranes and proteins.

Industry:

Mechanism of Action

Mechanism:

Molecular Targets and Pathways:

  • The primary molecular targets include the polymer matrix and the combustion gases. The compound interacts with these targets to inhibit the propagation of flames and reduce the release of toxic gases.

Comparison with Similar Compounds

  • Tris(2-butoxyethyl)phosphate
  • Tris(1-chloro-2-propyl)phosphate
  • Tris(2,3-dichloropropyl)phosphate
  • Tris(butyl)phosphate
  • Tris(phenyl)phosphate

Uniqueness:

Properties

IUPAC Name

tris(2-propan-2-ylphenyl) phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H33O4P/c1-19(2)22-13-7-10-16-25(22)29-32(28,30-26-17-11-8-14-23(26)20(3)4)31-27-18-12-9-15-24(27)21(5)6/h7-21H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIPMRGQQBZJCTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=C1OP(=O)(OC2=CC=CC=C2C(C)C)OC3=CC=CC=C3C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H33O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00214802
Record name Tris[2-(propan-2-yl)phenyl] phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00214802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

452.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64532-95-2
Record name Phenol, 2-(1-methylethyl)-, 1,1′,1′′-phosphate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=64532-95-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenol, 2-(1-methylethyl)-, phosphate (3:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064532952
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tris[2-(propan-2-yl)phenyl] phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00214802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does the structure of Tris(isopropylphenyl)phosphate isomers impact their metabolism in Arctic animals?

A1: Research suggests that the position of isopropyl groups on the phenyl rings significantly influences the metabolism of this compound isomers in polar bears. [] In a study comparing the in vitro metabolism of various organophosphate esters, both T2IPPP and T4IPPP exhibited slower metabolic depletion rates in polar bear liver microsomes compared to Triphenyl phosphate (TPHP). [] This suggests that the presence and position of isopropyl groups hinder the metabolic breakdown of these isomers in polar bears. While the exact mechanism remains unclear, it highlights the importance of structural variations on the biotransformation of these compounds. This is particularly relevant in the context of bioaccumulation and potential toxicological effects in Arctic wildlife.

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